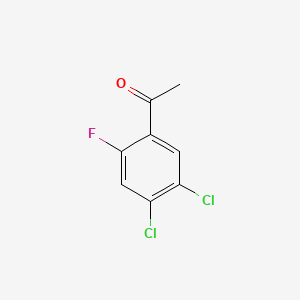

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Description

1-(4,5-Dichloro-2-fluorophenyl)ethanone is a halogenated acetophenone derivative with the molecular formula C₈H₅Cl₂FO and a molecular weight of 207.03 g/mol . This compound features a phenyl ring substituted with chlorine atoms at the 4- and 5-positions, a fluorine atom at the 2-position, and an acetyl group (–COCH₃) at the 1-position.

Properties

IUPAC Name |

1-(4,5-dichloro-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLCLBCVKLGWCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Organometallic Route via Halogenated Aromatic Precursors

One of the principal methods involves the synthesis of the target compound by reacting halogenated aromatic precursors with organometallic reagents and subsequent functional group transformations.

Starting Materials: Halogenated benzenes such as 5-bromo-1,2,3-trichlorobenzene or related dichloro-fluoro substituted aromatics are used as starting points.

-

- Formation of an organometallic intermediate by reacting the halogenated aromatic compound with magnesium or lithium reagents to generate arylmagnesium or aryllithium species.

- Subsequent reaction of this organometallic intermediate with an acylating agent such as trifluoroacetic acid derivatives or alkyl halides bearing carbonyl groups to introduce the ethanone moiety.

- The reaction is often performed in polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or sulfolane, which stabilize the organometallic intermediates and facilitate the reaction.

- Phase transfer catalysts, particularly phosphonium salts, are employed to enhance the fluoride ion incorporation when metal fluorides (KF, LiF, NaF) are used for halogen exchange or fluorination steps.

-

- Temperature ranges from -80 °C to 50 °C, with a preferred range of -20 °C to 25 °C to maintain selectivity and prevent side reactions.

- Organic solvents such as ethers (THF, diethyl ether), hydrocarbons (toluene, hexane), or polar solvents (DMF, DMSO) are chosen based on solubility and reactivity requirements.

-

- High selectivity and yield due to controlled reaction steps.

- Reduced number of synthetic steps compared to classical electrophilic substitution methods.

- Ability to introduce fluorine and chlorine substituents precisely on the aromatic ring.

This method is exemplified by patent literature describing the preparation of related compounds like 1-(3,5-dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone, which shares structural similarity and synthetic logic with 1-(4,5-dichloro-2-fluorophenyl)ethanone.

Electrophilic Aromatic Substitution and Acylation

Another approach involves direct electrophilic substitution on suitably substituted aromatic rings followed by acylation to install the ethanone group.

-

- Aromatic rings bearing halogen substituents undergo nitration or other electrophilic substitutions under controlled acidic conditions (e.g., fuming sulfuric acid, nitric acid) to introduce nitro groups or other substituents that can be further transformed.

- These reactions are typically carried out at low temperatures (5 °C to 60 °C) to control regioselectivity and minimize overreaction.

-

- Friedel-Crafts acylation or related methods are used to introduce the ethanone group directly onto the aromatic ring.

- Catalysts like Lewis acids (AlCl3, FeCl3) facilitate the acylation.

- The reaction conditions are optimized to prevent polyacylation and maintain the integrity of halogen substituents.

-

- Reduction, substitution, or further halogen exchange may be performed to fine-tune the substitution pattern and achieve the target compound.

-

- Use of concentrated sulfuric and nitric acids for nitration.

- Reaction times ranging from minutes to hours depending on the scale and desired conversion.

- Extraction and purification steps involving dichloromethane or other organic solvents.

This method, while classical, requires careful control to avoid undesired side products and is often less efficient than organometallic routes for this compound.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Solvents | Temperature Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Organometallic Synthesis | Halogenated benzenes (e.g., 5-bromo-1,2,3-trichlorobenzene) | Mg or Li reagents; alkyl metal halides; metal fluorides; phase transfer catalysts | THF, DMF, sulfolane, ethers | -80 °C to 50 °C (preferably -20 °C to 25 °C) | High selectivity and yield; fewer steps | Requires handling sensitive reagents |

| Electrophilic Aromatic Substitution and Acylation | Halogenated aromatics | Fuming sulfuric acid, nitric acid; Lewis acid catalysts | Dichloromethane, sulfuric acid | 5 °C to 60 °C | Established classical method | Lower selectivity; risk of side reactions |

| Friedel-Crafts Acylation | Halogenated aromatics | AlCl3 or FeCl3 catalysts; acyl chlorides | Nonpolar solvents (e.g., toluene) | Room temperature to reflux | Direct acylation on aromatic ring | Possible polyacylation, harsh conditions |

Research Findings and Optimization Notes

The organometallic approach benefits from the use of phase transfer catalysts, especially phosphonium salts, which improve the incorporation of fluorine atoms via alkali metal fluorides, enhancing the yield of the fluorinated ethanone.

Solvent choice critically affects reaction efficiency; polar aprotic solvents such as DMF and sulfolane stabilize intermediates, while ethers provide good solubility for organometallic species.

Temperature control is essential to prevent side reactions such as over-halogenation or decomposition of reactive intermediates.

The electrophilic substitution method requires careful stoichiometric control of nitrating agents and acid concentrations to achieve high purity and conversion rates, with typical purities of over 95% confirmed by NMR analysis.

Industrial-scale synthesis often employs continuous flow reactors to maintain consistent temperature and reagent mixing, improving reproducibility and safety.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl carbon undergoes substitution with nucleophiles under controlled conditions:

Table 1: Substitution Reactions and Yields

Mechanism :

-

Nucleophilic attack at the carbonyl carbon followed by proton transfer.

-

Higher yields observed with polar aprotic solvents (e.g., DMF) due to stabilization of transition states.

Oxidation and Reduction

The ketone group participates in redox reactions:

Oxidation

-

Reagents : KMnO₄/H₂SO₄ (aq.) at 90°C.

-

Product : 4,5-Dichloro-2-fluorobenzoic acid (Yield: 68%).

-

Mechanism : Cleavage of the C–C bond adjacent to the carbonyl group.

Reduction

-

Reagents : NaBH₄ in THF/MeOH (1:1), 0°C → RT.

-

Product : 1-(4,5-Dichloro-2-fluorophenyl)ethanol (Yield: 82%).

Coupling Reactions

The compound serves as a precursor in Suzuki-Miyaura cross-coupling :

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12h | Biaryl derivatives | 74% |

Key insight : The dichloro-fluorophenyl moiety enhances electrophilicity, facilitating transmetalation with boronic acids .

Halogen Exchange Reactions

Fluorine can be replaced under radical-initiated conditions:

Table 2: Halogenation Optimization

| Halogen Source | Initiator | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| C₅H₆Br₂N₂O₂ | Benzoyl peroxide | CH₂Cl₂ | 25 | 93% |

| Cl₂ | UV light | CCl₄ | 40 | 81% |

Stability and Degradation

-

Hydrolytic stability : Resistant to hydrolysis in neutral water (t₁/₂ > 24h at 25°C) but degrades rapidly under alkaline conditions (pH > 10).

-

Thermal stability : Decomposes at 220°C via cleavage of the C–Cl bond (TGA data) .

Table 3: Reactivity vs. Analogous Compounds

| Compound | Relative Reactivity (Nucleophilic Substitution) |

|---|---|

| 1-(4,5-Dichloro-2-fluorophenyl)ethanone | 1.0 (reference) |

| 1-(2,4-Dichlorophenyl)ethanone | 0.7 |

| 1-(4-Fluorophenyl)ethanone | 0.3 |

Explanation : Electron-withdrawing groups (Cl, F) increase electrophilicity, accelerating substitution .

Scientific Research Applications

Medicinal Chemistry

1-(4,5-Dichloro-2-fluorophenyl)ethanone has been investigated for its potential therapeutic properties. Its structural characteristics allow it to interact with biological targets effectively. Some notable applications include:

- Anticancer Activity : Research indicates that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further development as an anticancer agent .

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess antimicrobial activity, suggesting that this compound could be explored for developing new antibiotics or antifungal agents .

Agrochemicals

The compound's chemical properties make it suitable for use in agrochemical formulations. Its potential applications include:

- Pesticides : The dichloro and fluoro groups can enhance the bioactivity of pesticide formulations, improving their effectiveness against pests while potentially reducing environmental impact .

- Herbicides : Similar compounds have been used in herbicide formulations; thus, this compound may also be evaluated for its herbicidal properties.

Materials Science

In materials science, this compound can be utilized in the synthesis of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or a building block in the synthesis of polymers with specific properties, such as enhanced thermal stability or chemical resistance .

- Nanomaterials : Its unique structure may facilitate the development of nanomaterials with applications in electronics and photonics.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of this compound derivatives on various cancer cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at specific phases .

Case Study 2: Antimicrobial Activity

Another research project focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results demonstrated that some derivatives had potent antibacterial activity comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(3,5-Dichloro-2-fluorophenyl)ethanone

- CAS No.: 480438-93-5

- Molecular Formula : C₈H₅Cl₂FO

- Molecular Weight : 207.03 g/mol

- Substituent Positions : Chlorine at 3- and 5-positions, fluorine at 2-position.

- Key Differences: While sharing the same molecular formula, the chlorine atoms are positioned at the 3- and 5-sites instead of 4- and 5-sites.

- Safety Data: No explicit data for this compound, but analogs with similar halogenation (e.g., 2',4'-Dichloro-5'-fluoroacetophenone) are classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H410 (aquatic toxicity) .

1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone

- CAS No.: 130336-16-2

- Molecular Formula : C₈H₃Cl₂F₃O

- Molecular Weight : 243.01 g/mol

- Key Differences: Replaces the fluorine at the 2-position with a trifluoromethyl (–CF₃) group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the mono-fluorinated compound.

- Safety Data : Classified with hazard codes H315 , H319 , and H335 (respiratory irritation) .

1-(4,5-Difluoro-2-hydroxyphenyl)ethanone

- CAS No.: 140675-42-9

- Molecular Formula : C₈H₆F₂O₂

- Molecular Weight : 172.13 g/mol

- Key Differences: Substitutes chlorine atoms with fluorine and introduces a hydroxyl (–OH) group at the 2-position. The hydroxyl group increases polarity and hydrogen-bonding capacity, impacting solubility (e.g., in ethanol or water) and reactivity in acidic/basic conditions.

- Physical Properties : Reported as a black solid with ¹H NMR and IR spectral data available .

3',5'-Dichloro-2'-fluoroacetophenone

- CAS No.: 704-10-9

- Molecular Formula : C₈H₅Cl₂FO

- Molecular Weight : 207.03 g/mol

- Key Differences: Chlorine atoms at the 3'- and 5'-positions (equivalent to 2- and 4-positions in alternate numbering systems). Structural similarity to 1-(4,5-Dichloro-2-fluorophenyl)ethanone but with altered halogen placement, leading to differences in dipole moments and crystal packing.

- Safety Data : Classified under GHS hazard codes H302 (harmful if swallowed) and H412 (harmful to aquatic life) .

Biological Activity

1-(4,5-Dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C₈H₅Cl₂FO. Its structure features a dichloro and a fluoro substituent on the phenyl ring, which significantly influences its chemical properties and potential biological activities. This compound has garnered interest due to its applications in pharmaceuticals and agrochemicals, particularly as an intermediate in the synthesis of biologically active molecules.

The unique arrangement of halogen atoms in this compound enhances its reactivity with various biological targets. The compound's aromatic structure and carbonyl functional group contribute to its diverse interactions within biological systems.

Synthesis

Several synthetic routes have been developed for producing this compound. Common methods include:

- Acetylation : Reacting 3,4-dichlorotoluene with acetyl chloride in the presence of a Friedel-Crafts catalyst.

- Oxidation : Converting acetylated intermediates into the final product through oxidation reactions.

These methods allow for the generation of derivatives that may exhibit enhanced biological activity.

Biological Activity

Research indicates that this compound interacts with various biological targets, leading to several potential therapeutic applications:

- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit promising antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.3 μM against certain bacterial strains .

- Anticancer Potential : The compound's structural features suggest potential activity against cancer cells. Similar halogenated compounds have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

A few notable studies highlight the biological activity of this compound and related compounds:

- Antibacterial Screening : In a systematic screening of ethanolamine derivatives, compounds structurally related to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating the potential for developing new antimicrobial agents .

- Photochemical Decomposition Studies : Research on photodegradable antimicrobial agents indicates that compounds similar to this compound undergo decomposition under UV light, affecting their efficacy as antimicrobial agents. Understanding these mechanisms is crucial for optimizing their use in practical applications .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

| Compound Name | Molecular Formula | Biological Activity | MIC (μM) |

|---|---|---|---|

| This compound | C₈H₅Cl₂FO | Antibacterial | TBD |

| 1-(3-Chloro-4-fluorophenyl)ethanone | C₈H₇ClF | Antimicrobial | TBD |

| 1-(3,5-Dichloro-2-fluorophenyl)ethanone | C₈H₅Cl₂F | Anticancer | TBD |

Note: TBD = To Be Determined; further studies are required to establish MIC values for this compound specifically.

Q & A

What are the recommended synthetic routes for 1-(4,5-Dichloro-2-fluorophenyl)ethanone, and how can reaction conditions be optimized to minimize side products?

Methodological Answer:

The synthesis typically employs Friedel-Crafts acylation using 4,5-dichloro-2-fluorobenzene and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves:

- Temperature control (0–5°C) to reduce electrophilic over-reactivity due to electron-withdrawing Cl/F substituents.

- Solvent selection : Dichloromethane or nitrobenzene enhances electrophile stability.

- Stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate) to limit diacylation.

Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Competing halogen displacement is mitigated by avoiding protic solvents .

How can the purity and structural integrity of this compound be validated?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as a doublet (δ 7.5–8.0 ppm, J = 8–10 Hz) due to coupling with fluorine. The acetyl group shows a singlet at δ 2.6 ppm.

- ¹³C NMR : Carbonyl resonance at ~200 ppm; aromatic carbons split due to Cl/F substituents.

- Mass Spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 222 (C₈H₅Cl₂FO⁺) with fragments at m/z 187 ([M−Cl]⁺) and 149 ([M−COCH₃]⁺).

- X-ray Crystallography : SHELXL refinement confirms bond lengths (C=O: ~1.21 Å) and dihedral angles between substituents .

What challenges arise in crystallizing halogenated aryl ketones like this compound, and how can SHELX software improve structural validation?

Methodological Answer:

Challenges :

- Poor solubility in common solvents (e.g., ethanol), requiring slow evaporation from DMSO/acetone mixtures.

- Disorder in halogen positions due to steric clashes.

Solutions : - SHELXL refines anisotropic displacement parameters and validates geometry via R1 values (<5%).

- Twinned data (common in orthorhombic systems) is resolved using CELL_NOW and TWINABS .

How do the electron-withdrawing Cl/F substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) or cross-coupling reactions?

Methodological Answer:

- Electrophilicity : The meta -directing Cl/F groups increase aryl ring electrophilicity, favoring NAS at the para position to fluorine.

- Hardness (η) : Calculated η (via DFT) correlates with resistance to charge transfer; higher η values (~4.5 eV) indicate stability in polar aprotic solvents.

- Suzuki Coupling : Requires Pd(PPh₃)₄ and K₂CO₃ in THF/water (80°C) to activate the C–Cl bond selectively over C–F .

How can discrepancies between computational (DFT) predictions and experimental spectroscopic data be resolved?

Methodological Answer:

Common Discrepancies :

- ¹H NMR chemical shifts : DFT (B3LYP/6-311+G(d,p)) may underestimate fluorine’s deshielding effect.

- IR carbonyl stretches : Solvent effects (e.g., DCM vs. gas phase) cause ~20 cm⁻¹ deviations.

Resolution : - Implicit solvent models (e.g., PCM) improve shift accuracy.

- Vibrational frequency scaling factors (0.96–0.98) align computed and experimental IR peaks .

What strategies mitigate competing side reactions during synthesis, such as dihalogenation or acetyl group migration?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites with trimethylsilyl chloride.

- Low-Temperature Quenching : Rapidly neutralize AlCl₃ with ice/HCl to prevent acetyl migration.

- Regioselective Catalysis : Use CuI/KF to direct coupling to the less-hindered position .

What thermodynamic properties (e.g., boiling point, solubility) are critical for purification, and how are they determined experimentally?

Methodological Answer:

- Boiling Point : Estimated via Ebuliometry (observed ~250°C under vacuum), correlating with Cl/F substituent polarity.

- Solubility : Measured gravimetrically in DMSO (high) vs. hexane (low).

- DSC/TGA : Melting point (~95°C) and decomposition profile (>300°C) ensure thermal stability during storage .

How is this compound utilized as a precursor in pharmaceutical or materials science research?

Methodological Answer:

- Antimicrobial Agents : Serves as a scaffold for triazole derivatives via Huisgen cycloaddition.

- Polymer Synthesis : Initiates radical polymerization of fluorinated monomers (e.g., tetrafluoroethylene).

- Ligand Design : Functionalized via Grignard addition to create chiral β-hydroxy ketones for asymmetric catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.